(5-Amino-1-(2-methoxyphenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone
CAS No.: 618092-00-5
Cat. No.: VC16153431
Molecular Formula: C18H17N3O2
Molecular Weight: 307.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 618092-00-5 |
|---|---|
| Molecular Formula | C18H17N3O2 |
| Molecular Weight | 307.3 g/mol |
| IUPAC Name | [5-amino-1-(2-methoxyphenyl)pyrazol-4-yl]-(2-methylphenyl)methanone |
| Standard InChI | InChI=1S/C18H17N3O2/c1-12-7-3-4-8-13(12)17(22)14-11-20-21(18(14)19)15-9-5-6-10-16(15)23-2/h3-11H,19H2,1-2H3 |
| Standard InChI Key | UVPTXBMAEKJFPY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1C(=O)C2=C(N(N=C2)C3=CC=CC=C3OC)N |
Introduction
(5-Amino-1-(2-methoxyphenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone, also known as (5-amino-1-(2-methoxyphenyl)pyrazol-4-yl)-(2-methylphenyl)methanone, is a synthetic organic compound with a molecular formula of C18H17N3O2. This compound belongs to the pyrazole class, which is a five-membered heterocyclic ring containing two nitrogen atoms. Pyrazoles are known for their diverse biological activities and applications in pharmaceuticals and materials science.
Synthesis and Preparation
While specific synthesis details for (5-amino-1-(2-methoxyphenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone are not readily available, pyrazole derivatives are typically synthesized through condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds. The introduction of the o-tolyl group can be achieved through Friedel-Crafts acylation or similar methods.
Safety and Hazards
-
GHS Classification: Harmful if swallowed (H302).
-
Precautionary Statements: P264, P270, P301+P317, P330, and P501.
Related Compounds
Similar compounds, such as (5-amino-1-(4-bromophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone, have been studied for their structural and chemical properties. These compounds often exhibit variations in biological activity based on the substituents attached to the pyrazole ring.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume